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Introduction
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic synthesis,

enabling the formation of carbon-heteroatom bonds on aromatic rings. The substitution of an

aryl halide with a phenoxide is a key transformation for the synthesis of diaryl ethers, a

structural motif present in numerous pharmaceuticals, natural products, and advanced

materials. This document provides detailed protocols for two primary methods involving sodium

phenoxide as the nucleophile: the classical SNAr reaction with activated aryl halides and the

copper-catalyzed Ullmann condensation for less reactive aryl halides.

Data Presentation
The following tables summarize quantitative data for the synthesis of diaryl ethers using sodium

phenoxide under different catalytic systems and with various substrates.

Table 1: Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis
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st
(mol%)
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(mol%)
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)
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t
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(°C)

Time
(h)

Yield
(%)

Iodoben

zene
Phenol CuI (5)

Picolini

c Acid

(10)

K₃PO₄

(2)
DMSO 110 12 95

Bromob

enzene

p-

Cresol

CuIPPh

₃ (5)
-

K₂CO₃

(2)
Toluene 110 24 85

2-

Bromon

aphthal

ene

p-

Cresol
CuI (5) -

K₂CO₃

(2)
Toluene 100 24 78

4-

Iodotolu

ene

Phenol CuI (10)

N,N-

Dimeth

ylglycin

e (10)

K₃PO₄

(2)

Acetonit

rile
80 24 93

1-

Bromo-

4-

nitroben

zene

Phenol CuI (1)
TMHD

(10)

Cs₂CO₃

(2)
DMF 60 24 92

Data adapted from various sources.[1][2][3][4]

Table 2: SNAr Reaction of Activated Aryl Halides with Sodium Phenoxide
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Activated
Aryl
Halide

Phenol
Base
(equiv.)

Solvent
Temp.
(°C)

Time (h) Yield (%)

2,4-

Dinitrochlor

obenzene

Phenol NaH (1.2) THF 25 4 >95

1-Fluoro-4-

nitrobenze

ne

Phenol K₂CO₃ (2) DMF 100 6 90

Picryl

Chloride

(2,4,6-

trinitrochlor

obenzene)

Phenol NaH (1.2) Dioxane 25 2 >98

Yields are approximate and can vary based on specific reaction conditions and purification

methods.

Experimental Protocols
Protocol 1: Copper-Catalyzed Ullmann Condensation for
Diaryl Ether Synthesis
This protocol describes a general procedure for the copper-catalyzed coupling of an aryl halide

with a phenol.

Materials:

Aryl halide (1.0 mmol)

Phenol (1.2 mmol)

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

Picolinic acid (0.10 mmol, 10 mol%)
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Potassium phosphate (K₃PO₄) (2.0 mmol)

Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (if solid, 1.0

mmol), phenol (1.2 mmol), CuI (9.5 mg, 0.05 mmol), picolinic acid (12.3 mg, 0.10 mmol), and

K₃PO₄ (424 mg, 2.0 mmol).[2]

Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen).

Add anhydrous DMSO (5 mL) via syringe. If the aryl halide is a liquid, add it at this stage (1.0

mmol).

Place the reaction vessel in a preheated oil bath at 110 °C.

Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer

chromatography (TLC) or gas chromatography (GC).

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to

remove insoluble inorganic salts.

Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired diaryl

ether.

Protocol 2: SNAr Reaction of an Activated Aryl Halide
with Sodium Phenoxide
This protocol outlines the direct nucleophilic aromatic substitution of an activated aryl halide

with sodium phenoxide.

Materials:

Phenol (1.2 mmol)

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 mmol)

Anhydrous tetrahydrofuran (THF) (10 mL)

Activated aryl halide (e.g., 2,4-dinitrochlorobenzene) (1.0 mmol)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Brine solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under

an inert atmosphere, add phenol (113 mg, 1.2 mmol) and anhydrous THF (5 mL).

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (52 mg, 1.3 mmol) portion-wise to the solution. Allow the

mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an

additional 30 minutes until hydrogen evolution ceases, indicating the formation of sodium

phenoxide.
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In a separate flask, dissolve the activated aryl halide (e.g., 2,4-dinitrochlorobenzene, 202.6

mg, 1.0 mmol) in anhydrous THF (5 mL).

Slowly add the solution of the activated aryl halide to the sodium phenoxide solution at room

temperature.

Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution (10 mL).

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

Combine the organic layers and wash with water (15 mL) and brine (15 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

If necessary, purify the product by recrystallization or column chromatography.

Visualizations
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Reaction Setup Reaction Workup & Purification
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Ullmann Condensation Mechanism SNAr (Addition-Elimination) Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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